molecular formula C16H21N5OS B7069674 N,1-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]-3-propan-2-ylthieno[2,3-c]pyrazole-5-carboxamide

N,1-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]-3-propan-2-ylthieno[2,3-c]pyrazole-5-carboxamide

Cat. No.: B7069674
M. Wt: 331.4 g/mol
InChI Key: QXZGJORFKKDDMJ-UHFFFAOYSA-N
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Description

N,1-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]-3-propan-2-ylthieno[2,3-c]pyrazole-5-carboxamide is a complex organic compound with a unique structure that includes a thieno[2,3-c]pyrazole core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Properties

IUPAC Name

N,1-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]-3-propan-2-ylthieno[2,3-c]pyrazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5OS/c1-10(2)14-12-6-13(23-16(12)21(5)18-14)15(22)19(3)8-11-7-17-20(4)9-11/h6-7,9-10H,8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXZGJORFKKDDMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C2=C1C=C(S2)C(=O)N(C)CC3=CN(N=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]-3-propan-2-ylthieno[2,3-c]pyrazole-5-carboxamide typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various alkylating agents .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

N,1-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]-3-propan-2-ylthieno[2,3-c]pyrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as methanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

N,1-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]-3-propan-2-ylthieno[2,3-c]pyrazole-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N,1-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]-3-propan-2-ylthieno[2,3-c]pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno[2,3-c]pyrazole derivatives and pyrazole-based molecules. Examples include:

Uniqueness

N,1-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]-3-propan-2-ylthieno[2,3-c]pyrazole-5-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a thieno[2,3-c]pyrazole core with a pyrazole and carboxamide group makes it a versatile compound for various applications .

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